L-161,982 is a synthetic compound that acts as a selective antagonist of the E-prostanoid 4 (EP4) receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] The EP4 receptor is one of four receptor subtypes (EP1-4) that mediate the biological effects of PGE2, a key inflammatory mediator produced by cyclooxygenase enzymes. [] By blocking the EP4 receptor, L-161,982 allows researchers to investigate the specific roles of EP4 in various physiological and pathophysiological processes, including inflammation, angiogenesis, cell proliferation, apoptosis, and immune responses. [, , , , , , , , , , , , , , , , , , , , ] L-161,982 has proven to be a valuable tool for dissecting the complex interplay of prostanoid signaling in diverse biological systems.
The synthesis of L-161982 involves several chemical reactions that yield a compound capable of selectively blocking the EP4 receptor. The methods typically employed include:
Technical details regarding specific reaction conditions, such as temperature, solvent choice, and reaction times, are often proprietary or not fully disclosed in literature but are crucial for optimizing yield and selectivity .
L-161982 has a well-defined molecular structure characterized by specific functional groups that facilitate its interaction with the EP4 receptor. The molecular formula is typically represented as C₁₄H₁₈N₂O₃S, indicating the presence of nitrogen, sulfur, and oxygen atoms which are essential for its biological activity.
The three-dimensional conformation of L-161982 allows it to fit into the binding pocket of the EP4 receptor, enabling effective antagonism .
L-161982 participates in various chemical reactions that highlight its role as an EP4 antagonist:
L-161982 exerts its pharmacological effects primarily through antagonism of the EP4 receptor. The mechanism involves:
L-161982 has several scientific applications:
L-161,982 (N-[[4'-[[3-Butyl-1,5-dihydro-5-oxo-1-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-4-yl]methyl][1,1'-biphenyl]-2-yl]sulfonyl]-3-methyl-2-thiophenecarboxamide) exhibits exceptional selectivity for the human prostaglandin E2 (PGE2) EP4 receptor over other prostanoid receptors. Radioligand binding assays reveal its binding affinity (Ki) for EP4 is 0.024 μM, significantly higher than for other subtypes: EP2 (Ki = 23 μM), EP3 (Ki = 1.90 μM), EP1 (Ki = 19 μM), and non-EP receptors like thromboxane (TP; Ki = 0.71 μM) or prostacyclin (IP; Ki = 6.74 μM) [7] [4]. This >950-fold selectivity for EP4 over EP2 is critical, given these receptors share similar Gαs-coupled signaling but differ in downstream regulatory mechanisms [1] [8].
Table 1: Binding Affinity (Ki) of L-161,982 Across Prostanoid Receptors
Receptor Subtype | Ki (μM) | Selectivity Ratio (vs. EP4) |
---|---|---|
EP4 | 0.024 | 1.0 (Reference) |
TP | 0.71 | 29.6 |
EP3 | 1.90 | 79.2 |
DP | 5.10 | 212.5 |
FP | 5.63 | 234.6 |
IP | 6.74 | 280.8 |
EP1 | 19 | 791.7 |
EP2 | 23 | 958.3 |
The molecular architecture of L-161,982 underpins its EP4 specificity. Key features include:
L-161,982 potently antagonizes EP4-dependent cAMP production, a hallmark of Gαs-coupled receptor activation. In HCA-7 colon cancer cells, pre-treatment with 10 μM L-161,982 abolishes PGE2-induced cAMP accumulation and subsequent phosphorylation of cAMP response element-binding protein (CREB) at Ser133 [2] [3]. This inhibition is concentration-dependent, with IC50 values <1 μM in cellular assays [6]. In thyroid TT cells, L-161,982 (10–20 μM) suppresses PGE2-driven cell proliferation by >80%, directly linking cAMP/CREB blockade to functional responses [6].
Table 2: Functional Antagonism of PGE2 Signaling by L-161,982
Cell Type | PGE2-Induced Pathway | L-161,982 Effect | Concentration Used |
---|---|---|---|
HCA-7 (Colon) | cAMP Accumulation → pCREBSer133 | Complete inhibition | 10 μM |
HCA-7 (Colon) | ERK Phosphorylation | >90% suppression | 10 μM |
TT (Thyroid) | Cell proliferation | 80–85% reduction | 20 μM |
Murine Colon* | Smooth muscle relaxation | Fully reversed with EP4+EP2 blockade | 10 μM |
Note: In murine colonic muscle, dual EP4 (L-161,982) + EP2 antagonism required for complete PGE2 inhibition [1].
Beyond cAMP, L-161,982 inhibits multi-pathway crosstalk downstream of EP4:
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: